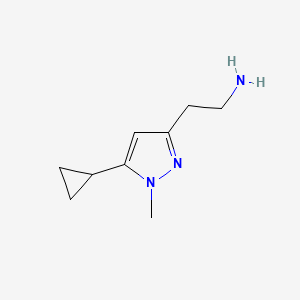
N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide, also known as DPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPA belongs to the family of phenacetin derivatives and has been synthesized using different methods.
Applications De Recherche Scientifique
Chemoselective Acetylation and Synthesis Applications
Chemoselective acetylation is a key step in synthesizing various pharmaceutical compounds. For example, the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, demonstrates the importance of selective acetylation techniques using catalysts like Novozym 435. This process is optimized by varying acyl donors, agitation speeds, solvents, and temperatures to achieve high selectivity and yield, highlighting the role of chemoselective acetylation in drug synthesis (Magadum & Yadav, 2018).
Green Synthesis of Dye Intermediates
The green synthesis approach for producing N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, uses a novel Pd/C catalyst. This method reduces environmental impact by using less hazardous reagents and conditions, achieving high selectivity and stability. This example underscores the potential for environmentally friendly synthesis routes in industrial applications (Zhang, 2008).
Pharmacological Assessment of Acetamide Derivatives
Acetamide derivatives have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Through a multi-step reaction sequence starting from the Leuckart reaction, novel compounds were developed. This work illustrates the broad applicability of acetamide derivatives in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrates potential anticancer, anti-inflammatory, and analgesic agents. Through the Leuckart synthetic pathway, compounds were developed and assessed for their biological activities, showing significant promise for therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Propriétés
IUPAC Name |
N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-23-16-8-9-18(24-4-2)17(11-16)20-19(22)13-25-15-7-5-6-14(10-15)12-21/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULCRTCAMVKGSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)COC2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diethoxyphenyl)-2-(3-formylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2384228.png)
![7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2384229.png)


![7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2384234.png)
![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)

![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)




![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)
![5-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2384251.png)